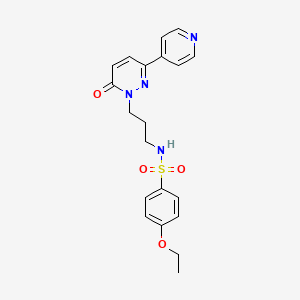

4-ethoxy-N-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)benzenesulfonamide

Descripción

Propiedades

IUPAC Name |

4-ethoxy-N-[3-(6-oxo-3-pyridin-4-ylpyridazin-1-yl)propyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O4S/c1-2-28-17-4-6-18(7-5-17)29(26,27)22-12-3-15-24-20(25)9-8-19(23-24)16-10-13-21-14-11-16/h4-11,13-14,22H,2-3,12,15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUUNOQICPJZBMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)S(=O)(=O)NCCCN2C(=O)C=CC(=N2)C3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

4-ethoxy-N-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)benzenesulfonamide, identified by its CAS number 1021109-03-4, is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, focusing on its anti-inflammatory, antitumor, and antimicrobial activities.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 414.5 g/mol. The structure consists of a benzenesulfonamide moiety linked to a pyridazine derivative, which is crucial for its biological activity.

| Property | Value |

|---|---|

| CAS Number | 1021109-03-4 |

| Molecular Formula | CHNOS |

| Molecular Weight | 414.5 g/mol |

Anti-inflammatory Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance, pyridazine-based sulfonamides have shown effectiveness as multi-target anti-inflammatory agents by inhibiting carbonic anhydrase (CA) and cyclooxygenase (COX) enzymes .

In vitro assays indicated that these compounds can inhibit various isoforms of CA (I, II, IX, XII) and COX (1 and 2), which are crucial in inflammatory processes. The inhibition percentages varied across different isoforms, showcasing the compound's broad-spectrum activity against inflammation-related pathways.

Antitumor Activity

The compound's structural similarity to known kinase inhibitors suggests potential antitumor activity. Pyrazole derivatives, often associated with antitumor effects, have been reported to inhibit key signaling pathways involved in cancer progression, such as BRAF(V600E) and EGFR . The unique pyridazine structure may enhance the selectivity and potency against specific cancer types.

Research has highlighted that derivatives of pyridazine can effectively inhibit tumor cell proliferation in various cancer models. For example, studies on related compounds have shown IC50 values in the low micromolar range against several cancer cell lines .

Antimicrobial Activity

The antimicrobial properties of sulfonamide derivatives have been extensively documented. Compounds with similar structures have demonstrated efficacy against various bacterial strains and fungi. The mechanism often involves the inhibition of folic acid synthesis in bacteria, which is essential for their growth .

In laboratory settings, this compound has shown promising results against both Gram-positive and Gram-negative bacteria, indicating its potential as a broad-spectrum antimicrobial agent.

Case Studies

- Anti-inflammatory Efficacy : A study published in 2023 evaluated several pyridazine-based sulfonamides for their anti-inflammatory effects using animal models. The findings showed a significant reduction in inflammation markers after treatment with these compounds, supporting their use as therapeutic agents in inflammatory diseases .

- Antitumor Screening : In a comparative analysis of various pyrazole derivatives, one derivative closely related to our compound exhibited remarkable antitumor activity against breast and lung cancer cell lines. The study confirmed that the compound induced apoptosis through the activation of caspase pathways .

- Antimicrobial Testing : A recent publication reported on the antimicrobial activity of sulfonamide derivatives against Staphylococcus aureus and Escherichia coli. The tested compounds demonstrated minimum inhibitory concentrations (MICs) below clinically relevant thresholds, suggesting their potential for development into new antimicrobial therapies.

Aplicaciones Científicas De Investigación

The compound's biological activity is primarily attributed to its potential as an enzyme inhibitor. Preliminary studies suggest that it may inhibit important enzymes involved in inflammatory processes, such as cyclooxygenase (COX) and carbonic anhydrase (hCA).

Table 1: Enzyme Inhibition Potency of Related Compounds

| Compound Name | Target Enzyme | Inhibition Constant (nM) |

|---|---|---|

| Pyridazine Derivative 5a | hCA II | 5.3 |

| Pyridazine Derivative 7f | hCA IX | 6.4 |

| Pyridazine Derivative 7c | hCA II | 19.2 |

| Pyridazine Derivative 5b | hCA IX | 12.3 |

These findings suggest that this compound could be developed as a multi-target anti-inflammatory agent.

Anti-inflammatory Research

Recent studies have focused on the synthesis and biological evaluation of pyridazinone-based sulfonamide derivatives, including this compound. These studies have demonstrated promising anti-inflammatory effects in vivo, with some derivatives exhibiting low nanomolar inhibition constants against specific enzymes involved in inflammation.

Case Study Example :

A study evaluated the anti-inflammatory properties of several pyridazinone derivatives, where one derivative demonstrated a significant reduction in inflammation markers in animal models, correlating with its ability to inhibit COX enzymes effectively.

Cancer Research

The unique structural characteristics of this compound may allow it to interact with cancer-related pathways. The inhibition of enzymes like COX could potentially modulate tumor growth and metastasis, making it a candidate for further investigation in oncology.

Q & A

Q. What are the critical steps for optimizing the synthesis of this compound, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis involves multi-step reactions, typically starting with the formation of the pyridazinone core followed by sulfonamide coupling. Key steps include:

- Core Formation : Cyclization of pyridin-4-yl precursors under basic conditions.

- Sulfonamide Coupling : Reacting the intermediate with 4-ethoxybenzenesulfonyl chloride in aprotic solvents (e.g., DMF) .

- Optimization Parameters :

- Temperature : Elevated temperatures (60–80°C) for cyclization; ambient conditions for coupling.

- Solvent Choice : Polar aprotic solvents enhance coupling efficiency.

- Catalysts : Use of triethylamine or DMAP to accelerate sulfonamide bond formation .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or preparative HPLC for isolating high-purity product .

Q. Table 1: Synthesis Optimization Parameters

| Step | Temperature | Solvent | Catalyst | Yield Range |

|---|---|---|---|---|

| Pyridazinone Formation | 60–80°C | THF/DMF | K₂CO₃ | 45–65% |

| Sulfonamide Coupling | RT–40°C | DMF/CH₂Cl₂ | Et₃N/DMAP | 70–85% |

Q. Which analytical techniques are most reliable for characterizing this compound and confirming its structure?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR are critical for verifying the pyridazinone ring, sulfonamide linkage, and ethoxy group. Key signals include:

- Pyridin-4-yl protons at δ 8.5–8.7 ppm (doublet).

- Pyridazinone carbonyl at δ 165–170 ppm in ¹³C NMR .

- HPLC : Reversed-phase HPLC (C18 column, acetonitrile/water) assesses purity (>95%) and monitors reaction progress .

- Mass Spectrometry : High-resolution MS (HRMS-ESI) confirms molecular weight (e.g., [M+H]⁺ calculated for C₂₂H₂₅N₄O₄S: 457.1544) .

- X-ray Crystallography : Resolves ambiguities in stereochemistry and crystal packing (if single crystals are obtainable) .

Q. How do structural features like the pyridazinone core and sulfonamide group influence reactivity?

Methodological Answer:

- Pyridazinone Core : The conjugated system enhances electrophilic substitution at the C-3 position. The keto group at C-6 participates in hydrogen bonding, affecting solubility .

- Sulfonamide Group : Acts as a strong electron-withdrawing group, directing further substitutions (e.g., halogenation) to the benzene ring’s para position. The ethoxy group improves lipid solubility, impacting bioavailability .

Advanced Research Questions

Q. How do reaction mechanisms vary under acidic vs. basic conditions, particularly for functionalizing the pyridazinone ring?

Methodological Answer:

- Acidic Conditions : Protonation of the pyridazinone carbonyl increases electrophilicity, favoring nucleophilic attacks (e.g., Grignard additions at C-3). Side reactions like ring-opening may occur if pH < 2 .

- Basic Conditions : Deprotonation of the NH in the sulfonamide group enhances nucleophilicity, facilitating alkylation or acylation. However, strong bases (e.g., NaOH) may hydrolyze the pyridazinone ring .

- Controlled pH : Buffered systems (pH 7–8) optimize coupling reactions while preserving ring integrity .

Q. What strategies are effective for evaluating the compound’s biological activity, and how can SAR studies be designed?

Methodological Answer:

- In Vitro Assays :

- SAR Approach :

- Modify Substituents : Replace the ethoxy group with methoxy or halogens to study electronic effects.

- Vary Linker Length : Adjust the propyl chain between pyridazinone and sulfonamide to assess steric impact .

- Data Interpretation : Use IC₅₀ values and molecular docking (e.g., AutoDock Vina) to correlate activity with structural features .

Q. Table 2: Example Biological Activity Data

| Modification | Target Enzyme IC₅₀ (nM) | Cytotoxicity (HeLa, µM) |

|---|---|---|

| Ethoxy (Parent) | 120 ± 15 | 8.5 ± 1.2 |

| Methoxy Analog | 95 ± 10 | 6.7 ± 0.9 |

| Chloro Substituent | 220 ± 25 | 12.3 ± 2.1 |

Q. How can researchers resolve contradictions in spectral data or unexpected reaction outcomes?

Methodological Answer:

- Cross-Validation : Combine NMR, HPLC, and HRMS to distinguish between structural isomers or degradation products .

- Reaction Monitoring : Use in-situ FTIR or LC-MS to detect intermediates (e.g., unstable hydrazones in cyclization steps) .

- Computational Tools : DFT calculations (Gaussian 09) predict NMR shifts or reaction pathways to identify byproducts .

- Case Study : If a reaction yields a lower molecular weight product, consider hydrolysis of the sulfonamide group under acidic conditions and verify via HRMS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.